O,O-Diisopropyl dithiophosphate

Catalog No.
S589580
CAS No.
107-56-2
M.F
C6H15O2PS2
M. Wt
214.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O,O-Diisopropyl dithiophosphate

CAS Number

107-56-2

Product Name

O,O-Diisopropyl dithiophosphate

IUPAC Name

di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane

Molecular Formula

C6H15O2PS2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C6H15O2PS2/c1-5(2)7-9(10,11)8-6(3)4/h5-6H,1-4H3,(H,10,11)

InChI Key

SZXCCXFNQHQRGF-UHFFFAOYSA-N

SMILES

CC(C)OP(=S)(OC(C)C)S

Synonyms

O,O-diisopropyl dithiophosphate, O,O-diisopropyl dithiophosphate, antimony salt, O,O-diisopropyl dithiophosphate, copper salt, O,O-diisopropyl dithiophosphate, potassium salt, O,O-diisopropyl dithiophosphate, sodium salt, O,O-diisopropyl dithiophosphate, zinc salt

Canonical SMILES

CC(C)OP(=S)(OC(C)C)S

Synthesis and Characterization:

O,O-Diisopropyl dithiophosphate (also known as diisopropyl phosphordithioate or Isopropyl zinc dithiophosphate) can be synthesized through various methods, including the reaction of diisopropyl phosphite with sulfur or phosphorus pentasulfide. Researchers have employed various techniques to characterize this compound, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the molecular structure of the compound by analyzing the interaction of its nuclei with a strong magnetic field .
  • Mass spectrometry: This technique helps determine the mass of the molecule and its fragments, providing information about its composition .
  • X-ray crystallography: This technique helps determine the three-dimensional arrangement of atoms in the crystal lattice of the compound .

O,O-Diisopropyl dithiophosphate is an organophosphorus compound with the chemical formula C₆H₁₅O₂PS₂. It is characterized by the presence of two isopropyl groups attached to a phosphorus atom that is also bonded to two thiol (sulfide) groups. This compound is classified under dithiophosphates, which are known for their applications in agriculture as pesticides and in various chemical syntheses due to their unique reactivity.

, particularly those involving nucleophilic substitutions and electrophilic additions. Notably, it reacts with nitriles to form corresponding phosphorothioate derivatives, indicating its utility in organic synthesis . Additionally, it has been shown to undergo reactions with compounds such as limonene, demonstrating its versatility in forming new chemical entities .

The synthesis of O,O-Diisopropyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with isopropyl alcohol. This reaction yields diisopropyl phosphorodithioate, which can then be further processed to obtain the desired dithiophosphate form . Alternative synthetic routes may involve the use of different alkyl alcohols or modifications of existing methods to enhance yield and purity.

O,O-Diisopropyl dithiophosphate finds applications primarily in agriculture as a pesticide and fungicide. Its ability to interact with various biological pathways makes it useful for controlling pests and diseases in crops. Additionally, due to its chemical properties, it serves as a reagent in organic synthesis, facilitating the formation of complex molecules in pharmaceutical development and other chemical industries.

Research on interaction studies involving O,O-Diisopropyl dithiophosphate has focused on its reactivity with various organic substrates. For instance, studies have demonstrated its ability to form adducts with nitriles and other electrophiles, showcasing its potential as a versatile building block in synthetic chemistry . Furthermore, investigations into its interactions with biological molecules highlight its potential impacts on enzymatic activities and metabolic pathways .

O,O-Diisopropyl dithiophosphate shares similarities with several other organophosphorus compounds, particularly other dithiophosphates. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
O,O-Diethyl dithiophosphateDithiophosphateMore volatile; commonly used as a pesticide
O,O-Dimethyl dithiophosphateDithiophosphateHigher toxicity; used in laboratory settings
Sodium O,O-diethyl dithiophosphateSalt form of dithiophosphateWater-soluble; used in agricultural formulations

O,O-Diisopropyl dithiophosphate is distinct due to its specific isopropyl substituents, which influence its solubility and reactivity compared to other alkyl variants. This structural difference contributes to its unique properties and applications in both agricultural and synthetic contexts.

XLogP3

3.3

UNII

Y276QJZ4VK

Related CAS

15874-48-3 (Sb salt)
27205-99-8 (hydrochloride salt)
2929-95-5 (zinc salt)
7481-27-8 (copper salt)

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (98.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

107-56-2
7481-27-8

Wikipedia

O,O-diisopropyl dithiophosphate

General Manufacturing Information

Mining (except oil and gas) and support activities
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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